

Common synonyms for 3-Acetylthiazolidine-4-carboxylic acid like Folcisteine and NATCA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Acetylthiazolidine-4-carboxylic acid

Cat. No.: B132345

[Get Quote](#)

An In-depth Technical Guide to 3-Acetylthiazolidine-4-carboxylic acid (Folcisteine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylthiazolidine-4-carboxylic acid, most commonly known as Folcisteine, is a synthetic molecule with significant biological activity, particularly recognized for its role as a plant biostimulant. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and biological effects, with a focus on its application in agriculture to enhance crop growth and stress tolerance. The document delves into the putative signaling pathways modulated by Folcisteine and provides detailed experimental protocols for the quantification of its effects on key physiological parameters. While the acronym NATCA has been associated with this compound in some contexts, it is important to note that NATCA primarily refers to the National Air Traffic Controllers Association and is not a scientifically recognized synonym for 3-Acetylthiazolidine-4-carboxylic acid.

Chemical Identity and Synonyms

3-Acetylthiazolidine-4-carboxylic acid is a derivative of the amino acid cysteine. Its chemical structure and properties are summarized below. The compound is known by a variety of

synonyms in scientific literature and commercial products.

Table 1: Chemical Properties of 3-Acetylthiazolidine-4-carboxylic acid

Property	Value
IUPAC Name	3-acetyl-1,3-thiazolidine-4-carboxylic acid [1]
Molecular Formula	C ₆ H ₉ NO ₃ S [1]
Molecular Weight	175.21 g/mol [1]
CAS Number	5025-82-1 [1]
Appearance	White crystalline powder [2]
Melting Point	146-148 °C [2]
Boiling Point	439 °C at 760 mmHg [2]
Flash Point	219.3 °C [2]

Table 2: Common Synonyms for 3-Acetylthiazolidine-4-carboxylic acid

Synonym
Folcisteine [1]
N-Acetylthiazolidine-4-carboxylic acid [1]
N-ATC [1]
Acetylthiazolidinecarboxylic acid [1]
3-acetyl-thiazolidine-4-carboxylic acid [2]
N-Acetyl-L-Thioproline [3]

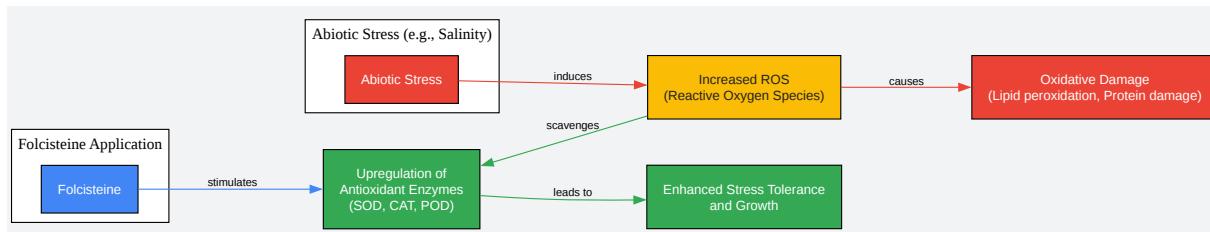
Biological Activity and Mechanism of Action

Folcisteine is primarily recognized for its potent effects as a plant growth regulator. It has been shown to enhance various aspects of plant physiology, leading to improved growth,

development, and resilience to environmental stressors.

Plant Growth Promotion

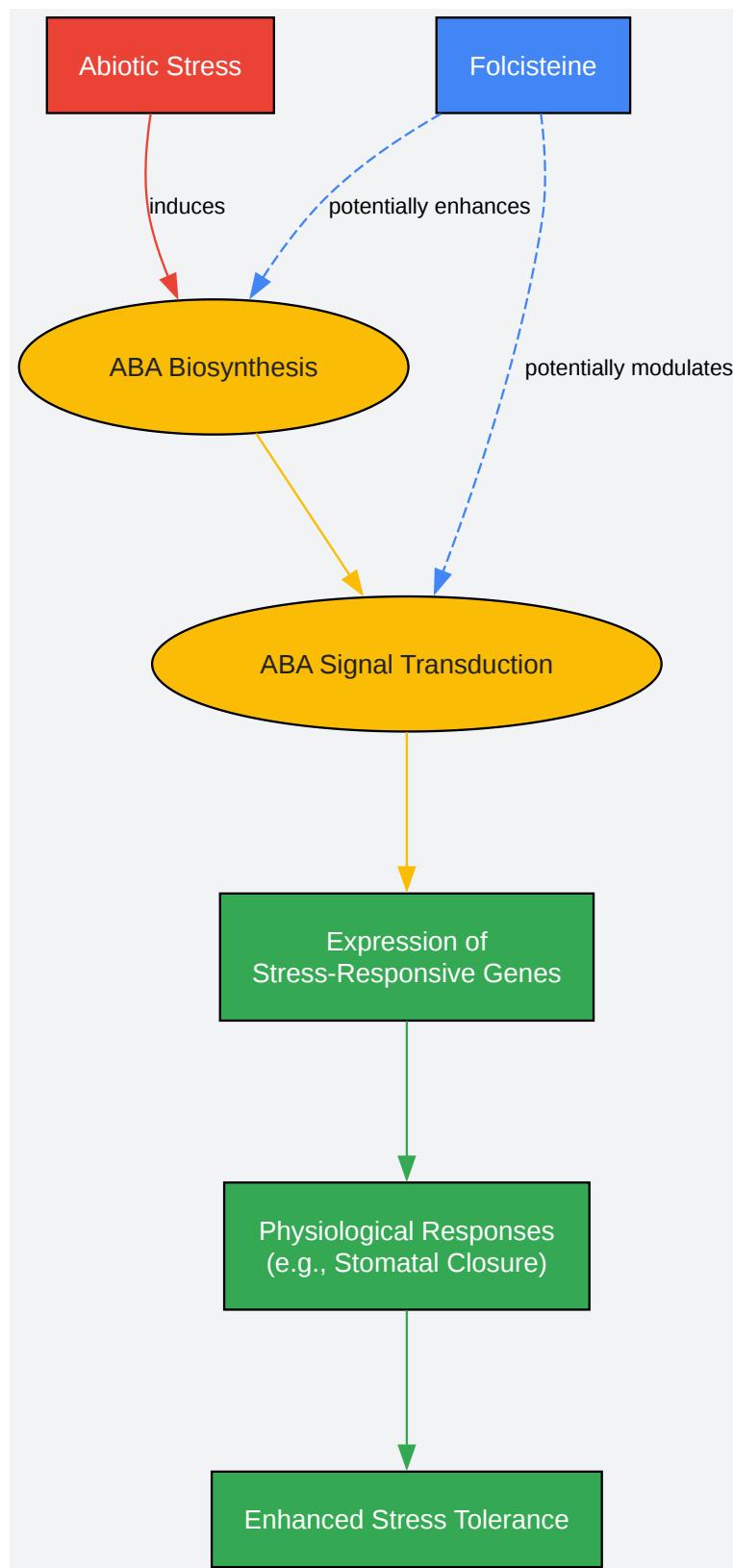
Application of Folcisteine has been demonstrated to stimulate seed germination, accelerate early seedling growth, and ultimately increase crop yields. It is thought to promote metabolic activities within the seed, breaking dormancy and encouraging uniform sprouting. Furthermore, it stimulates cell division and elongation, leading to the development of more robust root systems and healthier shoots.


Abiotic Stress Tolerance

A key function of Folcisteine is its ability to enhance plant tolerance to various abiotic stresses, including salinity and heavy metal toxicity. Studies have shown that its application can mitigate the negative impacts of these stressors on plant growth and physiology. This protective effect is largely attributed to its influence on the plant's antioxidant defense system. Folcisteine has been observed to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). By bolstering the antioxidant system, Folcisteine helps to reduce the accumulation of harmful reactive oxygen species (ROS) that are produced under stress conditions, thereby protecting cellular components from oxidative damage.

Putative Signaling Pathways

The precise signaling pathways through which Folcisteine exerts its effects are still under investigation. However, based on its chemical structure as a proline analog and its observed physiological effects, a putative mechanism can be proposed. This mechanism likely involves the modulation of stress-responsive signaling cascades, including those involving proline and the plant hormone abscisic acid (ABA).


Proline is a well-known osmoprotectant and antioxidant that accumulates in plants under stress. As an analog, Folcisteine may influence proline biosynthesis and signaling pathways. It is hypothesized that Folcisteine application can lead to an increase in endogenous proline levels, contributing to osmotic adjustment and ROS scavenging. The interaction with ROS signaling is a central aspect of its stress-mitigating effects.

[Click to download full resolution via product page](#)

Caption: Putative signaling pathway of Folcisteine in mitigating oxidative stress.

Abscisic acid (ABA) is a key phytohormone involved in regulating plant responses to abiotic stress, particularly drought and salinity. It is plausible that Folcisteine interacts with the ABA signaling pathway to enhance stress tolerance. This could occur through the modulation of ABA biosynthesis or by influencing the activity of downstream signaling components.

[Click to download full resolution via product page](#)

Caption: Hypothesized interaction of Folcisteine with the ABA signaling pathway.

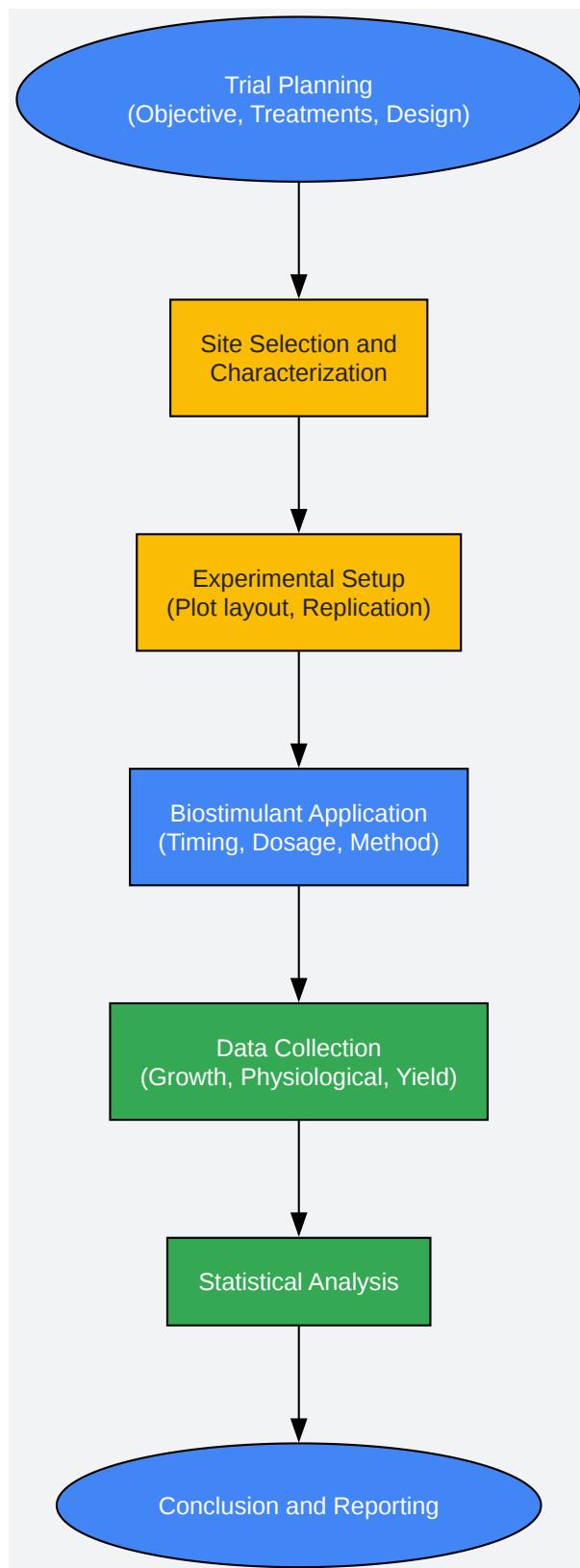
Quantitative Data on Crop Performance

Numerous studies have reported the positive effects of Folicisteine application on various crop parameters. The following tables summarize some of the quantitative data from field and laboratory experiments.

Table 3: Effect of Folicisteine on Apricot (cv. New Castle) Growth and Fruit Set

Treatment	Parameter	Result
NATCA (100 ppm) at petal fall stage	Fruit Set	52.71% increase over control
NATCA (100 ppm) at petal fall stage	Fruit Retention	38.12% increase over control

Table 4: Effect of Folicisteine (as Elanta Super) on Apple (cv. Royal Delicious) Yield and Quality


Treatment	Parameter	Result
1.0ml/L at petal fall + 1.5ml/L 15 days after	Fruit Set	22.73% and 28.68% increase (Year 1 & 2)
1.0ml/L at petal fall + 1.5ml/L 30 days after	Fruit Drop	17.78% and 16.36% decrease (Year 1 & 2)
1.0ml/L at petal fall + 1.5ml/L 30 days after	Yield (kg/tree)	102.50 and 89.13 (Year 1 & 2)
1.0ml/L at petal fall + 1.5ml/L 30 days after	Fruit Weight (g)	137.62 and 144.15 (Year 1 & 2)

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the physiological effects of Folicisteine on plants.

General Workflow for Biostimulant Efficacy Trials

A systematic approach is crucial for evaluating the efficacy of biostimulants like Folcisteine. The following workflow outlines the key stages of a typical field trial.

[Click to download full resolution via product page](#)

Caption: General workflow for conducting a biostimulant field trial.

Measurement of Antioxidant Enzyme Activity

This protocol is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

- Enzyme Extraction:

- Homogenize 0.5 g of fresh plant tissue in 1.5 ml of ice-cold 50 mM potassium phosphate buffer (pH 7.8) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant for the enzyme assay.

- Assay Mixture (3 ml):

- 50 mM potassium phosphate buffer (pH 7.8)
- 13 mM methionine
- 75 µM NBT
- 2 µM riboflavin
- 100 µl of enzyme extract

- Procedure:

- The reaction is initiated by placing the tubes under fluorescent lamps (30 W).
- The reaction is allowed to proceed for 15 minutes and then stopped by switching off the light.
- A control reaction is performed without the enzyme extract.

- The absorbance is recorded at 560 nm.
- One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

This assay measures the decomposition of hydrogen peroxide (H_2O_2).

- Enzyme Extraction:
 - Prepare the enzyme extract as described for the SOD assay.
- Assay Mixture (3 ml):
 - 50 mM potassium phosphate buffer (pH 7.0)
 - 10 mM H_2O_2
 - 100 μl of enzyme extract
- Procedure:
 - The reaction is initiated by adding the enzyme extract.
 - The decomposition of H_2O_2 is followed by the decline in absorbance at 240 nm for 1 minute.
 - The enzyme activity is calculated using the extinction coefficient of H_2O_2 ($40 \text{ mM}^{-1} \text{ cm}^{-1}$).

This assay is based on the oxidation of guaiacol.

- Enzyme Extraction:
 - Prepare the enzyme extract as described for the SOD assay.
- Assay Mixture (3 ml):
 - 50 mM potassium phosphate buffer (pH 7.0)
 - 20 mM guaiacol

- 10 mM H₂O₂
- 100 µl of enzyme extract
- Procedure:
 - The reaction is initiated by adding H₂O₂.
 - The increase in absorbance at 470 nm due to the formation of tetraguaiacol is recorded for 1 minute.
 - The enzyme activity is calculated using the extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹).

Determination of Proline Content

This method is based on the reaction of proline with ninhydrin.

- Extraction:
 - Homogenize 0.5 g of fresh plant tissue in 10 ml of 3% (w/v) aqueous sulfosalicylic acid.
 - Filter the homogenate through Whatman No. 2 filter paper.
- Reaction Mixture:
 - 2 ml of the filtrate
 - 2 ml of acid ninhydrin reagent (1.25 g ninhydrin in 30 ml glacial acetic acid and 20 ml 6 M phosphoric acid)
 - 2 ml of glacial acetic acid
- Procedure:
 - Incubate the reaction mixture at 100°C for 1 hour.
 - Terminate the reaction in an ice bath.

- Extract the mixture with 4 ml of toluene and vortex for 15-20 seconds.
- Allow the layers to separate and measure the absorbance of the upper toluene layer at 520 nm.
- A standard curve is prepared using known concentrations of proline.

Quantification of Abscisic Acid (ABA)

Quantification of ABA is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

- Extraction:
 - Freeze-dry and grind the plant tissue.
 - Extract the tissue with 80% (v/v) methanol containing an antioxidant like butylated hydroxytoluene (BHT).
 - An internal standard (e.g., deuterated ABA) is added to the extraction solvent for accurate quantification.
- Purification:
 - The extract is passed through a C18 Sep-Pak cartridge to remove interfering compounds.
 - The ABA-containing fraction is eluted with a suitable solvent.
- Quantification:
 - The purified extract is methylated using diazomethane.
 - The methylated ABA is then analyzed by GC-MS using selected ion monitoring (SIM).

Conclusion

3-Acetylthiazolidine-4-carboxylic acid (Folcisteine) is a valuable tool in modern agriculture, demonstrating significant potential to enhance crop productivity and resilience. Its mode of action, while not yet fully elucidated, appears to involve the modulation of key plant stress

response pathways, including those related to antioxidant defense and phytohormone signaling. The quantitative data from various studies consistently highlight its positive impact on a range of crops. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate the mechanisms of action of Folicisteine and to quantify its effects in different plant systems. Further research into the specific molecular targets and signaling cascades will undoubtedly unlock the full potential of this promising biostimulant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agcrodirectory.com [agcrodirectory.com]
- 3. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Common synonyms for 3-Acetylthiazolidine-4-carboxylic acid like Folicisteine and NATCA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132345#common-synonyms-for-3-acetylthiazolidine-4-carboxylic-acid-like-folicisteine-and-natca>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com